Glyceryl-D5 trihexadecanoate
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Overview
Description
Propane-1,2,3-triyl tripalmitate-d5 is a deuterium-labeled version of Propane-1,2,3-triyl tripalmitate, an endogenous metabolite. The compound is primarily used in scientific research due to its stable isotope labeling, which allows for precise quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane-1,2,3-triyl tripalmitate-d5 is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into Propane-1,2,3-triyl tripalmitate. The deuteration process involves replacing hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions under controlled conditions .
Industrial Production Methods
The industrial production of Propane-1,2,3-triyl tripalmitate-d5 typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle stable isotopes and ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Propane-1,2,3-triyl tripalmitate-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the compound into simpler forms.
Substitution: Deuterium atoms can be replaced with other atoms or groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce simpler hydrocarbons .
Scientific Research Applications
Propane-1,2,3-triyl tripalmitate-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the metabolic processes and pathways in living organisms.
Medicine: Used in drug development to study pharmacokinetics and metabolic profiles.
Industry: Employed in the production of stable isotope-labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of Propane-1,2,3-triyl tripalmitate-d5 involves its incorporation into metabolic pathways as a labeled compound. The deuterium atoms allow for precise tracking and quantitation of the compound in various biological and chemical processes. This helps in understanding the molecular targets and pathways involved in its metabolism .
Comparison with Similar Compounds
Similar Compounds
Propane-1,2,3-triyl tripalmitate: The non-deuterated version of the compound.
Propane-1,2,3-triyl tripalmitate-13C3: A carbon-13 labeled version of the compound
Uniqueness
Propane-1,2,3-triyl tripalmitate-d5 is unique due to its deuterium labeling, which provides distinct advantages in terms of stability and precision in scientific research. The deuterium atoms enhance the compound’s ability to serve as a tracer, making it highly valuable in studies involving metabolic pathways and drug development .
Properties
Molecular Formula |
C51H98O6 |
---|---|
Molecular Weight |
812.3 g/mol |
IUPAC Name |
[1,1,2,3,3-pentadeuterio-2,3-di(hexadecanoyloxy)propyl] hexadecanoate |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i46D2,47D2,48D |
InChI Key |
PVNIQBQSYATKKL-JVEITNHCSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
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